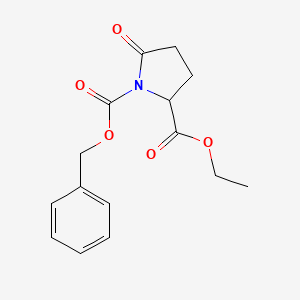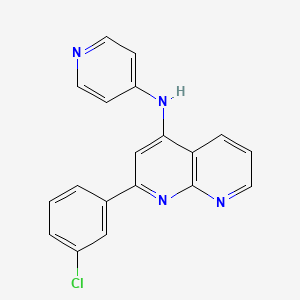![molecular formula C18H23NO2 B13877895 2-{3-[2-(2-Methoxy-benzylamino)-ethyl]-phenyl}-ethanol](/img/structure/B13877895.png)
2-{3-[2-(2-Methoxy-benzylamino)-ethyl]-phenyl}-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-[2-[(2-methoxyphenyl)methylamino]ethyl]phenyl]ethanol is an organic compound with the molecular formula C17H21NO2 It is a derivative of ethanol and contains a methoxyphenyl group, which contributes to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[2-[(2-methoxyphenyl)methylamino]ethyl]phenyl]ethanol typically involves the reaction of 2-methoxyphenylamine with an appropriate aldehyde or ketone, followed by reduction. One common method is the reductive amination of 2-methoxyphenylacetone with 2-methoxyphenylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation processes to ensure high yield and purity. The use of palladium or platinum catalysts under controlled temperature and pressure conditions is common to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[3-[2-[(2-methoxyphenyl)methylamino]ethyl]phenyl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[3-[2-[(2-methoxyphenyl)methylamino]ethyl]phenyl]ethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-[2-[(2-methoxyphenyl)methylamino]ethyl]phenyl]ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyphenyl group plays a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-methoxyphenylamine: A precursor in the synthesis of 2-[3-[2-[(2-methoxyphenyl)methylamino]ethyl]phenyl]ethanol.
2-methoxyphenylacetone: Another precursor used in the synthesis process.
4-methoxyphenethylamine: A related compound with similar structural features.
Uniqueness
2-[3-[2-[(2-methoxyphenyl)methylamino]ethyl]phenyl]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group and ethanol backbone make it versatile for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C18H23NO2 |
|---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
2-[3-[2-[(2-methoxyphenyl)methylamino]ethyl]phenyl]ethanol |
InChI |
InChI=1S/C18H23NO2/c1-21-18-8-3-2-7-17(18)14-19-11-9-15-5-4-6-16(13-15)10-12-20/h2-8,13,19-20H,9-12,14H2,1H3 |
InChI Key |
JAFJXCNLMNZYAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNCCC2=CC(=CC=C2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


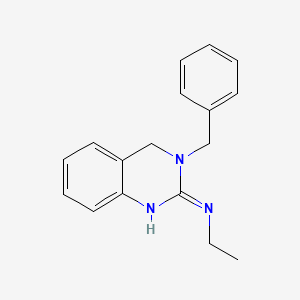
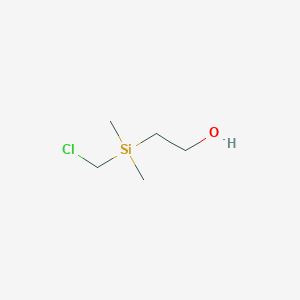
![2-Chloro-5-[(2,6-dichloro-3,5-dimethoxybenzyl)oxy]pyridine](/img/structure/B13877831.png)
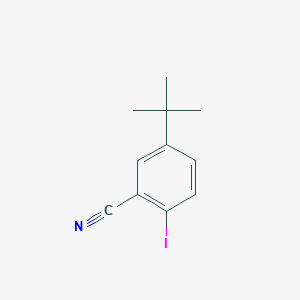
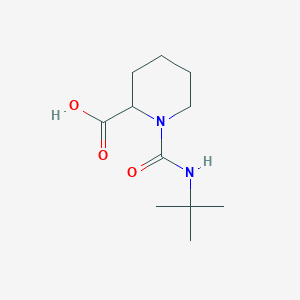
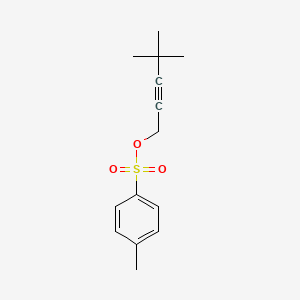
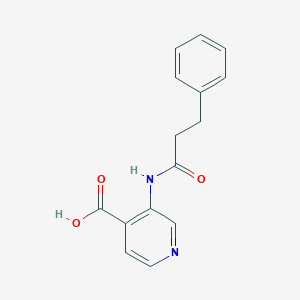
![3,4,5-Trihydroxy-6-[1-(4-hydroxy-2-oxochromen-3-yl)-3-oxo-1-phenylbutan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B13877852.png)
![4-amino-N-[(4-chlorophenyl)methyl]-5-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B13877856.png)
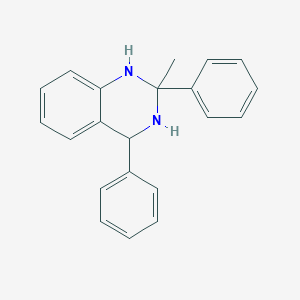
![Methyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylate](/img/structure/B13877870.png)

